molecular formula C23H26ClN5O2 B2994663 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 451469-35-5

3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2994663
CAS No.: 451469-35-5
M. Wt: 439.94
InChI Key: CSFLSEGTWFAIAI-UHFFFAOYSA-N
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Description

3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that features a piperazine ring, a benzotriazinone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the Mannich reaction, which is used to incorporate the piperazine ring into the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazine derivatives .

Scientific Research Applications

3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, it may act as a serotonergic antagonist by binding to serotonin receptors and blocking their activity . This interaction can modulate various physiological processes, including mood regulation and pain perception.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one apart is its unique combination of a benzotriazinone moiety with a piperazine ring and a chlorophenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2/c24-18-7-6-8-19(17-18)27-13-15-28(16-14-27)22(30)11-2-1-5-12-29-23(31)20-9-3-4-10-21(20)25-26-29/h3-4,6-10,17H,1-2,5,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFLSEGTWFAIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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